Indolizine-3-carbonitrile

Übersicht

Beschreibung

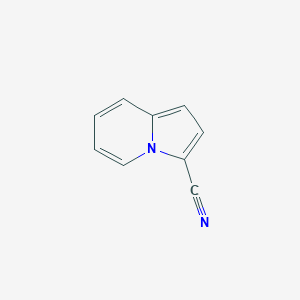

Indolizine-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, which includes a fused pyrrole and pyridine ring system with a cyano group at the third position, makes it an interesting target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of indolizine-3-carbonitrile can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles such as activated alkenes or alkynes

Another method involves radical cyclization or cross-coupling reactions, which have gained attention due to their efficiency and high atom- and step-economy . These reactions typically use radical species or intermediates to construct the indolizine ring system.

Industrial Production Methods:

Analyse Chemischer Reaktionen

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a cornerstone method for synthesizing and functionalizing indolizine-3-carbonitrile derivatives. Pyridinium ylides serve as key intermediates, reacting with dipolarophiles (e.g., alkynes, alkenes) to form the indolizine core.

Mechanism :

-

Pyridinium salts (e.g., 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide) generate ylides via deprotonation.

-

The ylide undergoes cycloaddition with dipolarophiles, followed by aromatization to yield indolizine-3-carbonitriles .

Conditions and Substrates :

Notable Example :

Under ultrasound irradiation, a one-pot reaction of 2-bromopyridines, malononitrile, and arylaldehydes in acetonitrile with triethylamine (TEA) yields indolizine-3-carbonitriles in >80% efficiency .

Friedel-Crafts Hydroxyalkylation

Hexafluoroisopropanol (HFIP) promotes regioselective hydroxyalkylation at the C3 position using (hetero)arylglyoxals .

Mechanism :

-

HFIP stabilizes intermediates via hydrogen bonding.

-

Electrophilic attack at C3 forms α-hydroxyketone adducts (e.g., 6f in Scheme 1b) .

Reaction Scope :

-

Substrates: Indolizines with electron-donating/withdrawing groups.

-

Yields: 70–98% for arylglyoxals (e.g., 4-chlorophenylglyoxal) .

Derivatization :

Iron-Catalyzed C–H Functionalization

FeCl₃·6H₂O enables direct benzylation at C3 via C–H activation, forming triheteroarylmethanes .

Conditions :

-

Catalyst: FeCl₃·6H₂O (5 mol%).

-

Solvent: CH₃CN, room temperature.

-

Substrates: Aldehydes (aromatic/aliphatic).

Example Reaction :

Indolizine-1-carbonitrile + benzaldehyde → 3,3’-(Phenylmethylene)diindolizine (92% yield) .

Scope :

| Aldehyde | Yield (%) | Product |

|---|---|---|

| 4-Nitrobenzaldehyde | 96 | 3-(4-Nitrobenzyl)indolizine |

| Furfural | 71 | 3-Furfurylindolizine |

Tandem and Ultrasound-Assisted Reactions

Tandem processes combining aza-Wittig, imine condensation, and electrophilic substitution enable rapid indolizine assembly .

Ultrasound Example :

-

Reactants: Arylaldehydes, malononitrile, 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium.

-

Conditions: TEA, CH₃CN, 25°C, 30 min.

Mechanistic Insight :

Ultrasound enhances reaction rates by improving mass transfer and reducing activation energy .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Indolizine-3-carbonitrile has been explored for numerous applications across different fields:

Medicinal Chemistry

Indolizine derivatives have shown promising potential as therapeutic agents. Key areas of research include:

- Anticancer Activity: Several studies have demonstrated that indolizine derivatives inhibit cancer cell proliferation. For instance, pyrido[2,3-b]indolizine derivatives exhibited significant cytotoxic effects against colorectal cancer (CRC) cell lines such as HT-29 and HCT116. Notably, compound 4f displayed activity against all tested CRC cell lines without toxicity to normal fibroblast cultures .

- Antimicrobial Properties: Indolizines have been reported to possess antibacterial and antiviral activities. Specific derivatives have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL .

- Anti-inflammatory Effects: Some indolizine derivatives exhibit phosphodiesterase V inhibition, indicating potential for treating inflammatory conditions .

The biological activities of this compound include:

- Neuroprotective Effects: Research suggests that indolizines may act as neuroprotective agents, potentially beneficial in neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Colorectal Cancer Treatment

A study focused on the anticancer potential of pyrido[2,3-b]indolizine derivatives evaluated their effects on CRC cell lines. The results indicated that these compounds displayed higher cytotoxicity against RKO cells compared to others, suggesting their potential as effective anticancer agents .

Tuberculosis Treatment

Indolizine derivatives have also been investigated for their antibacterial properties against Mycobacterium tuberculosis. A specific study reported that certain synthesized compounds exhibited significant anti-tubercular activity against the H37Rv strain, showcasing their potential in combating resistant bacterial infections .

Data Tables

| Compound | Activity | Target | MIC (µg/mL) |

|---|---|---|---|

| Pyrido[2,3-b]indolizine 4f | Anticancer | CRC Cell Lines | Not specified |

| Indolizine Derivative X | Antimicrobial | Mycobacterium tuberculosis | 4 - 32 |

| Indolizine Derivative Y | Anti-inflammatory | Phosphodiesterase V | Not specified |

Wirkmechanismus

The mechanism of action of indolizine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Indolizine-3-carbonitrile can be compared with other similar compounds, such as:

Indole: Both indole and indolizine share a fused ring system, but indole lacks the nitrogen atom in the pyridine ring.

Indolizidine: Indolizidine alkaloids are structurally related to indolizines but have a fully saturated ring system.

Pyridine: Pyridine is a simpler nitrogen-containing heterocycle that serves as a building block for more complex structures like indolizines.

The uniqueness of this compound lies in its fused ring system with a cyano group, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Biologische Aktivität

Indolizine-3-carbonitrile is a heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to elucidate the compound's pharmacological potential.

Chemical Structure and Synthesis

This compound belongs to the indolizine family, characterized by a fused bicyclic structure containing nitrogen. The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield various derivatives with distinct biological properties. Recent advancements in synthetic methodologies have improved the efficiency and yield of indolizines, facilitating further biological exploration .

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that indolizine derivatives can inhibit cancer cell proliferation. For example, pyrido[2,3-b]indolizine derivatives have demonstrated significant cytotoxic effects against colorectal cancer (CRC) cell lines such as HT-29 and HCT116. Notably, compound 4f showed activity against all tested CRC cell lines without toxicity to normal fibroblast cultures .

- Antimicrobial Properties : Indolizines have been reported to possess antibacterial and antiviral activities. Specific derivatives have demonstrated effectiveness against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for certain derivatives ranged from 4 to 32 µg/mL against susceptible strains .

- Anti-inflammatory Effects : Indolizine derivatives have also been evaluated for their anti-inflammatory properties. Compounds exhibiting phosphodiesterase V inhibition are noted for their potential in treating inflammatory conditions .

- Neuroprotective Effects : Some studies suggest that indolizines may act as neuroprotective agents, potentially beneficial in neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies

- Colorectal Cancer Treatment :

- Tuberculosis Treatment :

Table 1: Biological Activities of Indolizine Derivatives

| Compound | Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Toxicity Level |

|---|---|---|---|---|

| 4f | Anticancer | HT-29, HCT116 | N/A | Low |

| 2b | Antitubercular | Mycobacterium tuberculosis | 4 | Moderate |

| 3a | Antibacterial | Various bacteria | 16 | Moderate |

| Pyrido-indolizines | Anti-inflammatory | In vitro models | N/A | Low |

Research Findings and Future Directions

The body of research surrounding this compound indicates a promising future for its application in medicine. Continued investigation into structure-activity relationships is essential to optimize its efficacy and minimize toxicity. Future studies should focus on:

- Elucidating the mechanisms of action at the molecular level.

- Investigating the pharmacokinetics and bioavailability of indolizine derivatives.

- Exploring potential combinations with existing therapies to enhance therapeutic outcomes.

Eigenschaften

IUPAC Name |

indolizine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-7-9-5-4-8-3-1-2-6-11(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFYRTIHICGMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(N2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501495 | |

| Record name | Indolizine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72090-73-4 | |

| Record name | Indolizine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.